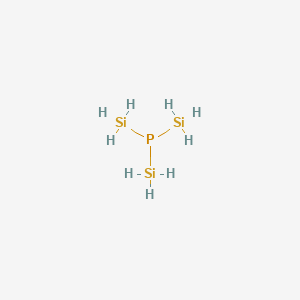
Trisilylphosphane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of trisilylphosphane consists of one phosphorus atom bonded to three silicon atoms . Each silicon atom is further bonded to three hydrogen atoms . The exact 3D conformer and 2D structure details are not available in the retrieved sources.Physical And Chemical Properties Analysis
Trisilylphosphane has a molecular weight of 124.30 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, index of refraction, molar refractivity, and polar surface area are not clearly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Synthesis and NMR Spectra of Methylphenyl-substituted Trisilylphosphanes : Trisilylphosphanes of the type PSi3MexPh9−x are formed when sodium/potassium phosphide reacts with methylphenylchlorosilanes MenPh3−nSiCl. Their 29Si and 31P-NMR spectra were recorded (Hassler, 1988).
Cyclic Silylphosphane with PP- and SiSi-bonds : Tris(trimethylsilyl)chlorosilane reacts with Na/K phosphide to form a silylphosphane P6Si4(SiMe3)8, characterized by various spectroscopic methods and suggesting a polycyclic structure (Hassler, 1984).
Methacrylate Compositions Modified by Oligosilsesquioxanes : Trisilylphosphane derivatives have been used in synthesizing oligomers with functional methacrylic and phosphazene fragments for dental compositions, showing improved strength and microhardness (Bredov et al., 2015).
Rhodium-catalyzed Hydrosilylation of Alkene : Triarylphosphanes, including trisilylphosphane derivatives, have been synthesized and used in the hydrosilylation reaction of styrene with triethoxysilane, showing high catalytic effectiveness (Xue et al., 2014).
Vibrational Spectra of Trisilylphosphane Derivatives : The vibrational spectra of Tris(trimethylsilyl)phosphane were reported and analyzed, revealing insights into SiP valence force constants (Hassler, 1984).
Suppressing Self-Discharge in Batteries : Tris(trimethylsilyl)borate, a related compound, has been used to suppress self-discharge in lithium-ion batteries, demonstrating its potential in enhancing battery stability and performance (Liao et al., 2016).
Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a related compound, has found extensive use in organic chemistry, including in functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).
Eigenschaften
IUPAC Name |
trisilylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZKUUHUWJRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH3]P([SiH3])[SiH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilylphosphane | |
CAS RN |
15110-33-5 | |
| Record name | Phosphine, trisilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



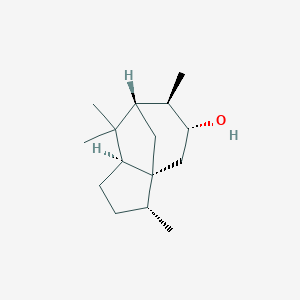
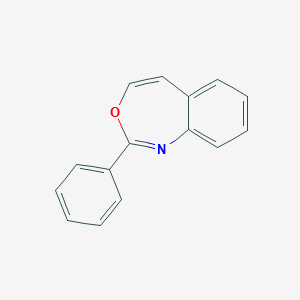
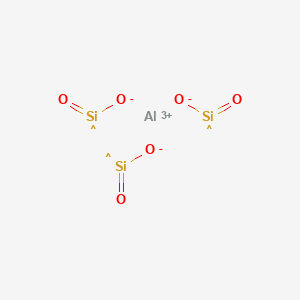
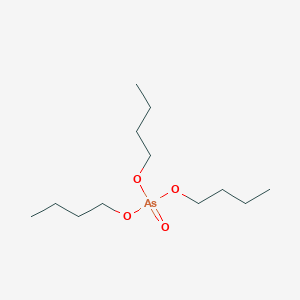
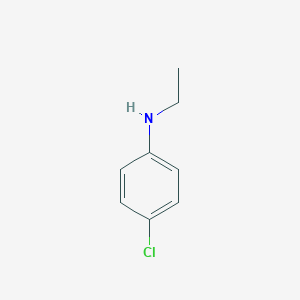
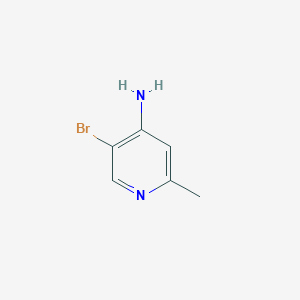
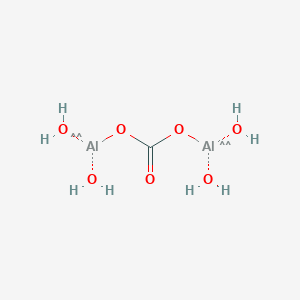
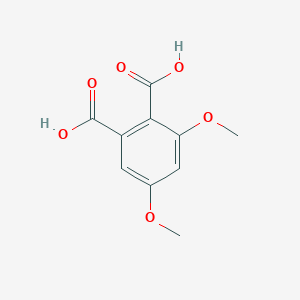
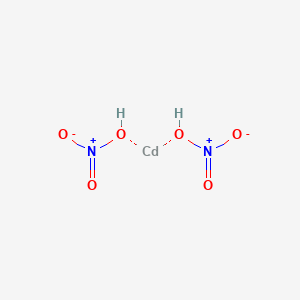
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
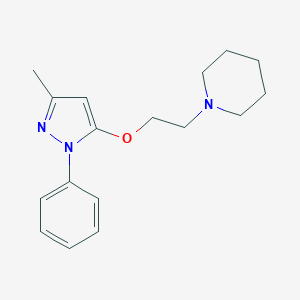
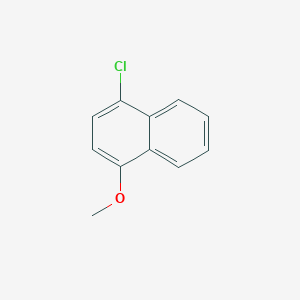
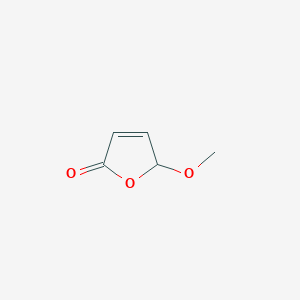
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)